(2E)-6-acetyl-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
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Overview
Description
The compound “(2E)-6-acetyl-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one” is a complex organic molecule that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan and phenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Functional group modifications: The acetyl and nitro groups can be introduced through selective nitration and acetylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The chloro group can be substituted with various nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thiazolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific compound may exhibit similar activities, making it a candidate for drug discovery.
Medicine
Thiazolopyrimidines have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound’s unique structure may provide a basis for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolopyrimidines can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites, leading to changes in the molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share the core structure but differ in their substituents.
Furan-containing compounds: These compounds contain the furan ring and exhibit similar reactivity.
Nitroaromatic compounds: These compounds contain nitro groups and are known for their biological activity.
Uniqueness
The compound’s unique combination of functional groups and structural features sets it apart from other similar compounds. Its specific arrangement of acetyl, nitro, and dimethylamino groups may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C28H23ClN4O5S |
---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
(2E)-6-acetyl-2-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C28H23ClN4O5S/c1-15-25(16(2)34)26(17-5-8-19(9-6-17)31(3)4)32-27(35)24(39-28(32)30-15)14-20-10-12-23(38-20)18-7-11-21(29)22(13-18)33(36)37/h5-14,26H,1-4H3/b24-14+ |
InChI Key |
CITALNPRCVNXIR-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/SC2=N1)C5=CC=C(C=C5)N(C)C)C(=O)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])SC2=N1)C5=CC=C(C=C5)N(C)C)C(=O)C |
Origin of Product |
United States |
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